N-(6-fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide
Description
Chemical Structure and Key Features N-(6-fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a hydroxyl group at position 4, a methyl group at position 2, and a carboxamide linkage at position 4. The carboxamide group is further attached to a 6-fluorobenzo[d]thiazole moiety.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S/c1-9-6-15(23)12-7-10(2-4-13(12)20-9)17(24)22-18-21-14-5-3-11(19)8-16(14)25-18/h2-8H,1H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTADXWTQKUNMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, catalyzed by glacial acetic acid . The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the desired benzothiazole-quinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(6-fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the quinoline and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors involved in inflammatory and cancer pathways. It targets cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may interact with DNA and topoisomerase enzymes, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Molecular Data
- Molecular Formula: Estimated as C₂₁H₁₄FN₃O₂S (based on analogs like 4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide) .
- Key Functional Groups: 4-Hydroxyquinoline (enhances solubility and hydrogen-bonding capacity). 6-Fluorobenzo[d]thiazole (improves metabolic stability and target binding via fluorine’s electronegativity). Carboxamide bridge (mediates interactions with biological targets like enzymes or receptors).
Characterization typically employs NMR spectroscopy, mass spectrometry, and X-ray crystallography (using programs like SHELX for refinement) .
Structural and Functional Differences
The compound’s uniqueness arises from its combination of a fluorinated benzothiazole and a hydroxyquinoline-carboxamide scaffold. Below is a comparative analysis with structurally related analogs:
Key Observations:
Fluorine Substitution: Fluorine at the benzothiazole’s 6-position (as in the target compound) enhances metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., N-(thiazol-2-yl)quinoline derivatives) .
Quinoline vs. Pyridazine Cores: Quinoline-based compounds (e.g., the target) exhibit broader antimicrobial activity, while pyridazine derivatives (e.g., ) show specificity for viral targets .
Carboxamide Linkers : The carboxamide group in the target compound enables hydrogen bonding with biological targets, contrasting with sulfonamide or ester analogs, which may have reduced solubility .
Mechanistic and Pharmacological Differences
- Antimicrobial Activity: The target compound’s 4-hydroxyquinoline moiety likely disrupts bacterial DNA gyrase (similar to fluoroquinolones), while its fluorobenzothiazole component may inhibit fungal cytochrome P450 enzymes (akin to fluconazole) .
- Anticancer Potential: Compared to N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride (), the target compound lacks cationic side chains, suggesting a different mechanism (e.g., topoisomerase inhibition vs. intercalation).
- Stability : The hydroxyl group at position 4 improves aqueous solubility relative to chloro- or methyl-substituted analogs (e.g., ), but may reduce plasma half-life due to glucuronidation .
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a complex structure combining a benzothiazole ring with a quinoline moiety. The presence of the fluorine atom enhances its lipophilicity, potentially improving its bioavailability and metabolic stability.
Chemical Composition
| Property | Details |
|---|---|
| IUPAC Name | N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide |
| Molecular Formula | C18H12FN3O2S |
| Molecular Weight | 349.37 g/mol |
| CAS Number | 1010886-87-9 |
The primary action of this compound is its inhibition of Cyclooxygenase (COX) enzymes. This inhibition affects the arachidonic acid pathway , leading to decreased production of prostaglandins, which are mediators of inflammation and pain.
Biochemical Pathways
- Inhibition of COX : Reduces inflammation by blocking prostaglandin synthesis.
- Impact on Arachidonic Acid Metabolism : Alters downstream signaling pathways related to pain and inflammatory responses.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown broad-spectrum activity against various pathogens.
Case Studies
- In Vitro Studies : In a study evaluating the antimicrobial effects of benzothiazole derivatives, compounds similar to this compound demonstrated effective inhibition against bacterial strains with minimal inhibitory concentrations (MIC) ranging from 50 μg/mL to 100 μg/mL .
- Analgesic Properties : In animal models, the compound exhibited significant analgesic effects comparable to standard NSAIDs, suggesting potential use in pain management therapies.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other derivatives:
| Compound Name | Biological Activity | Comments |
|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide | Moderate antibacterial activity | Chlorine reduces lipophilicity |
| N-(6-methoxybenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide | Low anti-inflammatory activity | Methoxy group alters pharmacokinetics |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
